5-Nitro-naphthalene-1-sulfonyl chloride
CAS No.: 64451-90-7
Cat. No.: VC19404596
Molecular Formula: C10H6ClNO4S
Molecular Weight: 271.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64451-90-7 |
---|---|
Molecular Formula | C10H6ClNO4S |
Molecular Weight | 271.68 g/mol |
IUPAC Name | 5-nitronaphthalene-1-sulfonyl chloride |
Standard InChI | InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
Standard InChI Key | IAWRQTFJGYLKCA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHClNOS | |
Molecular Weight | 271.68 g/mol | |
Density | N/A | |
LogP (Partition Coefficient) | 4.28 |
Synthesis Methods
Diazotization and Sulfur Dioxide Treatment
A Soviet patent (SU1342895A1) describes a high-yield synthesis via diazotization of 4-nitro-1-naphthylamine :
-
Diazotization: 4-Nitro-1-naphthylamine is treated with sodium nitrite in concentrated HCl and glacial acetic acid.
-
Sulfur Dioxide Reaction: The diazonium salt is reacted with SO in acetic acid with CuCl·2HO as a catalyst.
Yield: 83% .
Advantages: Eliminates gaseous chlorine, reducing toxicity and improving safety .
Chlorosulfonation of Naphthalene Derivatives
An alternative route involves direct chlorosulfonation of nitronaphthalene using chlorosulfonic acid :
-
Chlorosulfonation: Nitronaphthalene reacts with excess chlorosulfonic acid (4–8 mol equivalents) at 20–100°C.
-
Isolation: Crystalline product is filtered and washed with chlorosulfonic acid and water .
Yield: 40–83% depending on conditions .
Table 2: Comparison of Synthesis Methods
Applications in Organic and Pharmaceutical Chemistry
Sulfonamide Production
The sulfonyl chloride group reacts with amines to form sulfonamides, critical in drug discovery (e.g., antibiotic β-lactams) . For example:
Electrophilic Reagent in Coupling Reactions
Used in Suzuki-Miyaura and Ullmann couplings to introduce sulfonyl groups into aromatic systems .
Protein Inhibition Studies
Structural analogs demonstrate binding to apoptosis regulators like Mcl-1, suggesting potential as chemotherapeutic agents .
Biological Activity and Mechanism
Apoptosis Regulation
-
Target: Mcl-1 (Myeloid cell leukemia 1).
-
Mechanism: Sulfonyl chloride derivatives form covalent bonds with cysteine residues, inhibiting anti-apoptotic activity .
Antibacterial Properties
Nitro-substituted sulfonamides exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Recent Developments (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume